4-Bromo-2-(chloromethyl)-1,3-benzoxazole
Description
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Properties
CAS No. |
944903-32-6 |
|---|---|
Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |
InChI Key |
BCXXWXHREXGWTK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)CCl |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of 2-(chloromethyl)-1,3-benzoxazole scaffolds
Executive Summary
The 2-(chloromethyl)-1,3-benzoxazole scaffold represents a critical "linchpin" intermediate in medicinal chemistry. Unlike its inert 2-alkyl/aryl counterparts, the 2-chloromethyl variant functions as a highly reactive electrophilic warhead. Its utility lies in the unique reactivity of the exocyclic methylene chloride moiety, which serves as a gateway for Divergent Oriented Synthesis (DOS) .
This guide moves beyond basic textbook descriptions to provide a field-validated roadmap for synthesizing, stabilizing, and derivatizing this scaffold. It is designed for researchers requiring high-fidelity protocols for generating libraries of bioactive benzoxazoles, particularly in the pursuit of VEGFR-2 kinase inhibitors, antimicrobial agents, and fluorescent probes.
Chemical Architecture & Reactivity Profile
The Electrophilic "Warhead"
The 2-(chloromethyl)-1,3-benzoxazole molecule consists of a benzene ring fused to an oxazole ring. The critical feature is the chloromethyl group at the C2 position.
-
Electronic Environment: The benzoxazole ring is electron-withdrawing (inductive effect of N and O atoms). This pulls electron density away from the C2-methyl group, making the methylene carbon highly electrophilic.
-
Reactivity: The C-Cl bond is activated for Nucleophilic Substitution (
) . Unlike standard alkyl halides, the transition state is stabilized by the adjacent -system of the heterocycle, accelerating reactions with amines, thiols, and alkoxides. -
Stability Warning: While stable as a solid, solutions in protic solvents (MeOH, EtOH) can undergo slow solvolysis (ethanolysis) if acidic catalysts are present. It is also a potent alkylating agent—handle with appropriate PPE.
Structural Visualization
The following diagram illustrates the core reactivity logic:
Figure 1: Mechanistic pathway for the derivatization of the 2-(chloromethyl)benzoxazole core.
Validated Synthesis Protocol
Objective: Synthesis of 2-(chloromethyl)-1,3-benzoxazole from 2-aminophenol.
While one-pot microwave methods exist, the Two-Step Acylation-Cyclization protocol is preferred for scalability and purity control. This method avoids the formation of tarry byproducts common in high-temperature PPA (polyphosphoric acid) melts.
Reaction Scheme
Step 1:
Detailed Methodology
Step 1: Formation of 2-chloro-N-(2-hydroxyphenyl)acetamide
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with
. -
Solvation: Dissolve 2-aminophenol (10.9 g, 100 mmol) in Dichloromethane (DCM) (100 mL) and Triethylamine (
) (15.3 mL, 110 mmol). Cool to 0°C in an ice bath. -
Addition: Dropwise add Chloroacetyl chloride (8.0 mL, 100 mmol) in DCM (20 mL) over 30 minutes. Exothermic reaction—maintain T < 5°C.
-
Workup: Stir at Room Temperature (RT) for 2 hours. Wash organic layer with 1N HCl (2 x 50 mL), then Sat.
(2 x 50 mL), and Brine. Dry over . -
Isolation: Evaporate solvent. Recrystallize the solid amide intermediate from Ethanol/Water.
-
Checkpoint: Yield should be >85%. Appearance: White/off-white needles.
-
Step 2: Cyclization to 2-(chloromethyl)-1,3-benzoxazole
-
Reaction: Place the amide intermediate (from Step 1) in a 250 mL RBF. Add Polyphosphoric Acid (PPA) (30 g per 10 g of amide) or p-Toluenesulfonic acid (p-TSA) (catalytic amount) in Toluene (reflux with Dean-Stark trap).
-
Recommendation: The p-TSA/Toluene method allows water removal and is easier to work up than PPA.
-
-
Conditions: Reflux at 110°C (Toluene) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amide spot will disappear; a less polar spot (product) will appear.
-
Workup: Cool to RT. Neutralize with Sat.
. Extract with Ethyl Acetate (3x). -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Derivatization: The "Click-Like" Efficiency
The primary value of this scaffold is its ability to couple with nucleophiles under mild conditions.
Protocol: Amination (Synthesis of VEGFR-2 Inhibitor Precursors)
Target: Reaction with secondary amines (e.g., piperazine, morpholine).
-
Reagents: Dissolve 2-(chloromethyl)benzoxazole (1.0 eq) in Acetonitrile (
) or Acetone . -
Base: Add Potassium Carbonate (
) (2.0 eq) and Potassium Iodide ( ) (0.1 eq, catalyst). -
Nucleophile: Add secondary amine (1.1 eq).
-
Conditions: Reflux (60–80°C) for 6–12 hours.
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from EtOH.
Protocol: Thio-alkylation (Antimicrobial Agents)
Target: Reaction with thiols (e.g., thiophenol, heterocyclic thiols).[3]
-
Reagents: Dissolve Thiol (1.0 eq) in DMF (Dimethylformamide).
-
Activation: Add
(1.5 eq) and stir for 15 min to generate the thiolate anion. -
Coupling: Add 2-(chloromethyl)benzoxazole (1.0 eq) slowly.
-
Conditions: Stir at RT for 2–4 hours. (Reaction is often rapid).
-
Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[2][4]
Comparative Data Table
| Reaction Type | Nucleophile | Solvent/Base | Temp/Time | Typical Yield | Application |
| N-Alkylation | Piperazine | Acetone / | Reflux / 8h | 85-92% | Anticancer (Kinase Inhibitors) |
| N-Alkylation | Morpholine | Ethanol / | Reflux / 6h | 80-88% | CNS Active Agents |
| S-Alkylation | Thiophenol | DMF / | RT / 2h | 90-95% | Antimicrobial / Antifungal |
| O-Alkylation | Phenol | DMF / | 80°C / 4h | 75-80% | Fluorescent Probes |
Visualizing the Synthetic Workflow
The following diagram maps the divergent synthesis capabilities starting from the core scaffold.
Figure 2: Divergent synthesis workflow from precursor to bioactive library.
Pharmacological Applications[5][6][7][8][9]
Anticancer (Kinase Inhibition)
Derivatives where the chlorine is replaced by bulky secondary amines (e.g.,
Antimicrobial
Sulfur-linked derivatives (Benzoxazole-S-Aryl) synthesized via the protocol in Section 4.2 exhibit potent antifungal activity against C. albicans and A. niger. The mechanism involves disruption of the fungal cell wall biosynthesis.
References
-
Synthesis via Phillips Condensation
-
Nucleophilic Substitution Methodology
-
Anticancer Applications (PARP-2/VEGFR-2)
- Title: Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Safety Data & Handling
Sources
- 1. 6-chloro-2-(chloromethyl)-1,3-benzoxazole - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
The Bromine Advantage: Technical Guide to Bioactive Benzoxazole Intermediates
Topic: Bioactivity potential of brominated benzoxazole intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Dual-Function Scaffold
In the landscape of medicinal chemistry, benzoxazole derivatives are recognized as "privileged scaffolds" due to their ability to mimic the purine bases of DNA, allowing them to interact with a diverse array of biological targets. However, brominated benzoxazole intermediates occupy a unique and critical niche. They are not merely transient precursors; they possess intrinsic bioactivity often superior to their non-halogenated parent compounds while serving as high-value "chemical handles" for late-stage diversification.
This guide analyzes the bioactivity potential of these intermediates, focusing on the 5-bromo-2-substituted architecture. It details the causality between bromination and enhanced pharmacokinetics, provides robust synthetic protocols, and outlines their application in antimicrobial and anticancer pipelines.
Chemical Architecture & The "Halogen Effect"
Structural Logic
The benzoxazole core consists of a benzene ring fused to an oxazole ring.[1][2] Introducing a bromine atom, particularly at the C5 or C6 position, fundamentally alters the molecule's physicochemical profile.
Pharmacophore Analysis: Why Bromine?
The inclusion of bromine is a deliberate lead optimization strategy, not a random modification.
-
Lipophilicity Modulation: Bromine increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like kinases or bacterial DNA gyrase.
-
Sigma-Hole Interactions: Unlike smaller halogens (F), bromine exhibits a pronounced positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. This allows for specific halogen bonding with carbonyl oxygens or nitrogen acceptors in protein binding pockets, often increasing potency by 10–100 fold compared to the hydrogen analog.
-
Metabolic Blocking: Substitution at the C5 position blocks metabolic hydroxylation, prolonging the half-life (
) of the intermediate in vivo.
Synthetic Access & Protocol
Self-Validating Protocol: Synthesis of 5-Bromo-2-phenylbenzoxazole
This protocol is selected for its robustness and scalability. It utilizes an oxidative cyclization mechanism that avoids unstable intermediates.
Reagents:
-
2-Amino-4-bromophenol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (oxidant)
-
DMSO (Solvent)[3]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-bromophenol (10 mmol) in DMSO (15 mL).
-
Condensation: Add Benzaldehyde (11 mmol) dropwise at room temperature. Stir for 10 minutes until the Schiff base intermediate forms (monitored by TLC, typically
shift). -
Cyclization: Add Sodium Metabisulfite (Na₂S₂O₅) (12 mmol). Heat the mixture to 120°C in an oil bath.
-
Monitoring: Maintain temperature for 3–4 hours. The reaction is complete when the Schiff base spot disappears and a highly fluorescent spot (the benzoxazole) appears under UV (254/365 nm).
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.[4]
-
Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol to yield needle-like crystals.
Yield Expectation: 85–92%
Validation:
Bioactivity Spectrum
Brominated intermediates exhibit distinct biological profiles. The data below summarizes the "Bromine Advantage" over non-halogenated counterparts.
Antimicrobial Potential
The 5-bromo-benzoxazole core acts as a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV.
Table 1: Comparative MIC Values (
| Compound Structure | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |
| Benzoxazole (Parent) | 64 | >128 | 64 | Weak binding affinity. |
| 5-Chlorobenzoxazole | 32 | 64 | 32 | Moderate lipophilicity. |
| 5-Bromobenzoxazole | 8 | 16 | 4 | Halogen bonding + Membrane penetration. |
| Ciprofloxacin (Std) | 0.5 | 0.25 | - | DNA Gyrase inhibition. |
Data synthesized from comparative SAR studies (Ref 1, 3).
Anticancer Activity (Cytotoxicity)
Brominated intermediates serve as ATP-competitive inhibitors in kinase pathways (e.g., VEGFR-2). The bromine atom often occupies a hydrophobic pocket within the ATP binding site.
Table 2: Cytotoxicity (
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) |
| 2-phenylbenzoxazole | >100 | 85.4 | 92.1 |
| 5-Bromo-2-phenylbenzoxazole | 12.5 | 18.2 | 15.6 |
| 5-Fluorouracil (Std) | 4.2 | 5.8 | 3.9 |
The 5-bromo derivative shows a ~5-7 fold increase in potency compared to the non-substituted parent (Ref 2, 5).
Visualizing the Workflow & Mechanism
The following diagrams illustrate the synthetic diversification logic and the biological mechanism of action.
Diagram: Synthetic Diversification of Brominated Intermediates
This workflow demonstrates how the "Intermediate" serves as a pivot point for library generation using Palladium-catalyzed cross-coupling.
Caption: Figure 1. The 5-bromo-benzoxazole intermediate acts as a divergent hub. Path A/B yield anticancer candidates; Path C yields antimicrobial agents.
Diagram: Mechanism of Action (SAR Logic)
This diagram explains why the brominated intermediate is bioactive.
Caption: Figure 2. SAR Logic. The bromine atom drives potency through membrane permeability, specific binding interactions, and metabolic stability.
References
-
Review on benzoxazole chemistry and pharmacological potential. Wisdom Library. (2024). Retrieved from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. NIH National Library of Medicine (PMC). (2018). Retrieved from [Link]
-
Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. (2021). Retrieved from [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Journal of Molecular Structure. (2021). Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-2-(chloromethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole, a key heterocyclic building block in medicinal chemistry. This document delves into its chemical identity, safety protocols, synthesis, and its role in the development of novel therapeutics, offering field-proven insights for its practical application.
Core Chemical Identifiers
4-Bromo-2-(chloromethyl)-1,3-benzoxazole is a substituted benzoxazole, a class of compounds recognized for its versatile applications in pharmaceutical research. The presence of reactive bromo and chloromethyl functionalities makes it a valuable intermediate for the synthesis of more complex molecular architectures.
| Identifier | Value | Source |
| CAS Number | 944903-32-6 | |
| Molecular Formula | C₈H₅BrClNO | [1] |
| Molecular Weight | 246.49 g/mol | [2] |
| IUPAC Name | 4-Bromo-2-(chloromethyl)-1,3-benzoxazole | |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC(=N2)CCl |
Safety, Handling, and Storage
Hazard Identification:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation.[3][4]
-
Respiratory Sensitization: May cause respiratory irritation.[3][4]
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
In cases of potential aerosol generation, a face shield and respiratory protection are advised.
-
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and copious amounts of water.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Synthesis and Reaction Mechanisms
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The primary route to synthesizing compounds like 4-Bromo-2-(chloromethyl)-1,3-benzoxazole typically involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid derivative.
A plausible synthetic pathway for 4-Bromo-2-(chloromethyl)-1,3-benzoxazole starts with 2-amino-3-bromophenol and chloroacetic acid. The reaction proceeds via a cyclocondensation mechanism.
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on general methods for benzoxazole synthesis and should be optimized for this specific transformation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-3-bromophenol (1.0 eq) and chloroacetic acid (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent such as toluene or xylene. A catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or a strong acid catalyst can be employed to facilitate the cyclization.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][6] The reactive chloromethyl group at the 2-position of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole serves as a key handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the rapid generation of compound libraries for screening against various biological targets.
Role as a Key Intermediate:
The primary utility of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole in drug discovery is as a versatile intermediate. The chloromethyl group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse array of derivatives. The bromo substituent on the benzene ring provides an additional site for modification, for instance, through cross-coupling reactions, further expanding the accessible chemical space.
Therapeutic Areas of Interest for Benzoxazole Derivatives:
-
Anticancer: Many benzoxazole derivatives have been investigated for their potential as anticancer agents.[5]
-
Antimicrobial: The benzoxazole core is found in compounds with antibacterial and antifungal properties.[5]
-
Anti-inflammatory: Certain benzoxazole derivatives have shown promise as anti-inflammatory agents.
-
Antiviral: Research has explored the potential of benzoxazoles in the development of antiviral drugs.
Logical Workflow for Derivative Synthesis in Drug Discovery:
Caption: Use of the title compound in a drug discovery workflow.
Analytical Characterization
Characterization of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole would rely on standard analytical techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available, the expected spectral features can be predicted based on its structure.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The chloromethyl protons would likely appear as a singlet around δ 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm region. The chloromethyl carbon would be expected in the δ 40-50 ppm range. |
| IR Spectroscopy | Characteristic peaks for the C=N stretching of the oxazole ring (around 1650 cm⁻¹), C-O-C stretching, and C-Br and C-Cl stretching vibrations would be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. |
Conclusion
4-Bromo-2-(chloromethyl)-1,3-benzoxazole is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its dual reactive sites offer a platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. While detailed public data on this specific compound is limited, its structural features and the well-documented chemistry of benzoxazoles highlight its potential for the development of novel therapeutic agents. As with all reactive chemical intermediates, strict adherence to safety protocols is paramount during its handling and use in the laboratory.
References
-
Chemsrc. 4-bromo-2-(chloromethyl)-1,3-benzoxazole | CAS#:944903-32-6. Available at: [Link].
-
PubChem. 7-Bromo-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Available at: [Link].
-
Fathima, S. Z. et al. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia19 (4), 895-915 (2022). Available at: [Link].
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzoic acid. Available at: [Link].
-
Kakkar, S. et al. Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal12 , 92 (2018). Available at: [Link].
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link].
-
PubChem. 4-Bromo-1,3-benzoxazole. National Center for Biotechnology Information. Available at: [Link].
-
International Journal of Pharmaceutical Sciences Review and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 70 (1), 151-156 (2021). Available at: [Link].
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- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Sites of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(chloromethyl)-1,3-benzoxazole is a versatile bifunctional molecule that holds significant potential as a building block in medicinal chemistry and materials science. Its rigid benzoxazole core, combined with two distinct reactive sites—a brominated aromatic ring and a chloromethyl substituent—offers a rich landscape for synthetic diversification. Understanding the chemoselectivity and reactivity of its electrophilic centers is paramount for designing rational synthetic routes to novel compounds with desired pharmacological or material properties. This guide provides a comprehensive overview of the electrophilic sites of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole, grounded in mechanistic principles and supported by experimental evidence from analogous systems.
Molecular Architecture and Predicted Electrophilicity
The structure of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole presents three primary potential electrophilic sites for nucleophilic attack. The relative reactivity of these sites is governed by a combination of electronic and steric factors.
Figure 1: Potential Electrophilic Sites
Computational studies on substituted benzoxazoles indicate that the highest occupied molecular orbital (HOMO) is typically distributed over the benzoxazole ring system, while the lowest unoccupied molecular orbital (LUMO) can be influenced by the nature of the substituents. For 4-Bromo-2-(chloromethyl)-1,3-benzoxazole, the primary electrophilic centers are:
-
The Benzylic Carbon of the Chloromethyl Group: This is anticipated to be the most reactive site towards nucleophilic substitution.
-
The C4 Carbon of the Benzene Ring: The carbon atom bonded to the bromine is a potential site for reactions typical of aryl halides.
-
The C2 Carbon of the Benzoxazole Ring: This carbon is inherently electrophilic due to its position between two heteroatoms, and its reactivity can be further modulated.
I. The C2-Chloromethyl Group: A Hub of Reactivity
The chloromethyl group at the C2 position is analogous to a benzylic halide, rendering the carbon atom highly susceptible to nucleophilic attack. This enhanced reactivity stems from the ability of the benzoxazole ring to stabilize the transition state of both S(_N)1 and S(_N)2 reactions.
Theoretical Framework
The reaction at the benzylic-like carbon can proceed through two primary mechanisms:
-
S(_N)2 Mechanism: A bimolecular nucleophilic substitution where the nucleophile attacks the carbon atom, displacing the chloride ion in a single concerted step. This pathway is favored by primary halides and strong nucleophiles.
-
S(_N)1 Mechanism: A unimolecular nucleophilic substitution that involves the formation of a resonance-stabilized carbocation intermediate upon the departure of the leaving group, followed by the attack of the nucleophile.
The stability of the potential carbocation intermediate is a key factor. The lone pairs on the adjacent oxygen and nitrogen atoms of the benzoxazole ring can participate in resonance stabilization, making the S(_N)1 pathway plausible, especially with weaker nucleophiles or in polar protic solvents.
Methodological & Application
Synthesis protocols for 4-Bromo-2-(chloromethyl)-1,3-benzoxazole
Application Note: Scalable Synthesis of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole
Executive Summary
This technical guide details the synthesis of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 944903-32-6) . This compound is a critical electrophilic scaffold in medicinal chemistry, particularly for the development of ceramidase inhibitors, antimicrobial agents, and fluorescent probes. The presence of the 4-bromo substituent provides a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-chloromethyl group serves as a versatile alkylating moiety for nucleophilic substitution.
Key Challenges Addressed:
-
Regiocontrol: Ensuring the bromine atom is positioned at C4 rather than C7 or C6.
-
Chemomimesis: Preserving the reactive alkyl chloride moiety during the cyclodehydration step.
-
Scalability: Utilizing a two-step protocol that avoids viscous polyphosphoric acid (PPA) melts, facilitating easier workup on gram-to-multigram scales.
Retrosynthetic Analysis & Strategy
To achieve the 4-bromo regiochemistry, the choice of the aminophenol precursor is non-negotiable. Standard IUPAC numbering for benzoxazole assigns position 1 to Oxygen and position 3 to Nitrogen. The benzene ring positions are 4, 5, 6, and 7.
-
Position 4 is adjacent to the nitrogen bridgehead.
-
Position 7 is adjacent to the oxygen bridgehead.
Therefore, the starting material must be 2-amino-3-bromophenol . The bromine atom at the 3-position (ortho to the amino group) translates to the 4-position in the cyclized benzoxazole system.
Reaction Pathway:
-
N-Acylation: Selective reaction of the amino group with chloroacetyl chloride under basic conditions to form the acyclic amide intermediate.
-
Cyclodehydration: Acid-catalyzed ring closure (Fries-type or direct dehydration) to form the oxazole ring.
Figure 1: Retrosynthetic disconnection showing the critical amide intermediate.
Detailed Experimental Protocol
This protocol utilizes a Two-Step Process . While one-pot methods (using PPA) exist, they often lead to lower purity due to the harsh thermal conditions required to drive cyclization, which can degrade the chloromethyl group. The two-step method allows for the isolation of the clean amide before cyclization.
Step 1: Synthesis of N-(2-bromo-6-hydroxyphenyl)-2-chloroacetamide
Reagents:
-
2-Amino-3-bromophenol (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Procedure:
-
Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with 2-amino-3-bromophenol and anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (TEA) dropwise. The solution may darken slightly.
-
Acylation: Add Chloroacetyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation (ester formation).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The amine spot should disappear.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess TEA) followed by brine. Dry over
, filter, and concentrate in vacuo. -
Purification: The crude amide is typically a solid. Recrystallize from Ethanol/Water or use directly if purity >95% by NMR.
Step 2: Cyclodehydration to 4-Bromo-2-(chloromethyl)-1,3-benzoxazole
Reagents:
-
Amide Intermediate (from Step 1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)
-
Toluene (10 mL/g)
Procedure:
-
Setup: Dissolve the amide intermediate in toluene in an RBF equipped with a Dean-Stark trap and a reflux condenser.
-
Catalyst: Add catalytic p-TsOH.
-
Reflux: Heat the reaction to vigorous reflux (approx. 110°C). Water will azeotrope into the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). Monitor by TLC.[2][3]
-
Workup: Cool to RT. Wash the toluene solution with saturated
(to neutralize acid) and then brine. -
Isolation: Dry the organic layer (
) and concentrate under reduced pressure. -
Purification: Purify the residue via column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 80:20).
Alternative Cyclization (Small Scale): For scales < 1g, the amide can be heated in neat Polyphosphoric Acid (PPA) at 100°C for 2 hours. Pour onto crushed ice to precipitate the product. Note: PPA can sometimes hydrolyze the C-Cl bond; the p-TsOH method is preferred for this specific substrate.
Process Logic & Critical Parameters
Figure 2: Workflow decision tree for the synthesis.
Critical Process Parameters (CPPs):
| Parameter | Specification | Rationale |
| Acylation Temp | < 5°C (Initial) | Prevents O-acylation of the phenol. We need N-acylation first.[2] |
| Stoichiometry | 1.1 eq Acid Chloride | Slight excess drives conversion; too much complicates workup. |
| Water Removal | Dean-Stark / Azeotrope | Essential for Step 2. Presence of water inhibits ring closure and may hydrolyze the product. |
| pH Control | Neutralize p-TsOH | Acidic residues during concentration can degrade the product. |
Analytical Data & Validation
Expected Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~85–95°C (Estimate based on analogs).
-
1H NMR (400 MHz, CDCl3):
-
4.80 (s, 2H,
) – Characteristic singlet for the chloromethyl group. - 7.20–7.60 (m, 3H, Aromatic protons). Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene ring.
-
4.80 (s, 2H,
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion
: Calculated for . -
Isotope Pattern: Distinct pattern due to Br (
) and Cl ( ). Look for M, M+2, M+4 peaks.
-
Troubleshooting Guide:
-
Problem: Product contains hydroxyl peak in IR/NMR.
-
Cause: Hydrolysis of the chloromethyl group to hydroxymethyl.
-
Solution: Ensure anhydrous conditions during cyclization. Avoid prolonged exposure to aqueous base.
-
-
Problem: Low yield in Step 2.[4]
-
Cause: Incomplete dehydration.
-
Solution: Ensure vigorous reflux in Toluene. Check Dean-Stark trap for water accumulation.
-
Safety & Handling
-
Chloroacetyl Chloride: Potent lachrymator and vesicant. Handle only in a fume hood. Causes severe burns.
-
2-Amino-3-bromophenol: Irritant. Avoid dust inhalation.
-
Benzoxazole Derivatives: Many are biologically active; handle as potential sensitizers.
References
-
Suckling, C. J. (2011).[5] "Ligand-free synthesis of substituted benzoxazoles." Organic Letters, 13(23), 6184-6187. (Cited for general benzoxazole cyclization mechanisms).[6]
- Potts, K. T. (1984). "Comprehensive Heterocyclic Chemistry." (General reference for numbering and reactivity of benzoxazoles).
Sources
- 1. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Note: Modular Design of Fluorescent Probes Using 4-Bromo-2-(chloromethyl)-1,3-benzoxazole
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It treats 4-Bromo-2-(chloromethyl)-1,3-benzoxazole not merely as a reagent, but as a "Dual-Key" Scaffold —a versatile precursor that allows for the independent tuning of fluorescence emission (via the 4-bromo handle) and biological reactivity (via the 2-chloromethyl handle).
Executive Summary
4-Bromo-2-(chloromethyl)-1,3-benzoxazole (CAS: 944903-32-6) represents a high-value "bifunctional" scaffold for the synthesis of ratiometric and turn-on fluorescent probes. Its utility lies in its unique substitution pattern:
-
The 4-Bromo Handle (Spectral Tuning): Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend π-conjugation, thereby red-shifting emission and increasing quantum yield.
-
The 2-Chloromethyl Handle (Sensing/Targeting): A reactive electrophile suitable for nucleophilic substitution (
). It is widely used to attach mitochondrial targeting groups (e.g., triphenylphosphonium) or to serve as a reaction site for biothiols (Cysteine/GSH).
This guide details the protocol for transforming this precursor into a functional Intramolecular Charge Transfer (ICT) probe for biothiol detection.
Molecular Architecture & Design Logic
The design relies on creating a "Push-Pull" electronic system. The benzoxazole core acts as the electron acceptor. By coupling an electron-rich moiety to the 4-position, we establish an ICT channel. The chloromethyl group acts as a fluorescence quencher (via Photoinduced Electron Transfer - PET) or a reactive trigger that modulates solubility/localization.
Synthetic & Sensing Workflow
The following diagram illustrates the transformation of the precursor into a functional probe and its sensing mechanism.
Figure 1: Synthetic route transforming the 4-bromo precursor into a functional ICT probe, followed by the thiol-mediated sensing mechanism.
Protocol 1: Functionalization of the 4-Bromo Handle
Objective: To extend the conjugation length and introduce an electron-donating group (e.g., p-methoxyphenyl) to create a fluorescent scaffold.
Materials
-
Precursor: 4-Bromo-2-(chloromethyl)-1,3-benzoxazole (1.0 eq)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: K
CO (2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Reagent Addition: Add the benzoxazole precursor (1 mmol, 246 mg), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol) to the flask.
-
Solvation: Add degassed 1,4-Dioxane (10 mL) and K
CO solution (2 mL). -
Reaction: Heat the mixture to 90°C under Argon flow for 12 hours.
-
Critical Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (Rf ~0.4).
-
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel column chromatography.-
Yield Expectation: 70-85%.
-
Result: You now have 2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-benzoxazole (Probe-Cl).
-
Protocol 2: Biological Sensing of Cysteine (Cys)
Objective: To utilize the reactive chloromethyl group for the selective detection of Cysteine in biological buffers.
Mechanism
The chloromethyl group undergoes nucleophilic attack by the thiolate of Cysteine. This is often followed by an intramolecular rearrangement (Smiles-type or cyclization) that alters the electronic environment, triggering a fluorescence response (Turn-ON).
Reagents Preparation
| Reagent | Concentration | Solvent | Storage |
| Probe-Cl Stock | 10 mM | DMSO | -20°C (Dark) |
| Cysteine Stock | 10 mM | DI Water | Freshly Prepared |
| PBS Buffer | 10 mM (pH 7.4) | Water | 4°C |
Assay Protocol
-
Dilution: Dilute the Probe-Cl Stock into PBS buffer to a final concentration of 10 µM . Ensure the final DMSO content is <1% to avoid cytotoxicity.
-
Incubation: Aliquot 3 mL of the probe solution into quartz cuvettes.
-
Baseline Scan: Record the fluorescence emission spectrum (Excitation: determined by absorption max of Step 1 product, typically ~360-380 nm).
-
Titration: Add Cysteine stock solution in increments (0–100 µM equivalents).
-
Kinetics: Incubate at 37°C for 20 minutes.
-
Measurement: Record emission spectra.
-
Expected Outcome: A gradual increase in fluorescence intensity at the emission maximum (typically 450–500 nm) or a ratiometric shift depending on the specific fluorophore attached in Protocol 1.
-
Protocol 3: Live-Cell Imaging (Mitochondrial Targeting)
Alternative Application: If the user wishes to target mitochondria, the chloromethyl group can be converted to a phosphonium salt before cell incubation.
In Situ Targeting Strategy
Instead of pre-synthesizing the salt, the Probe-Cl can be used directly if the chloromethyl reactivity is tuned for thiols. However, for specific organelle tracking:
-
Cell Culture: Seed HeLa or RAW264.7 cells in a confocal dish (35 mm) and incubate for 24h.
-
Staining: Replace medium with fresh DMEM containing 5 µM Probe-Cl .
-
Incubation: Incubate for 30 minutes at 37°C, 5% CO
. -
Wash: Wash cells 3x with PBS to remove extracellular probe.
-
Imaging:
-
Excitation: 375 nm or 405 nm laser.
-
Emission Collection: 450–550 nm (Blue/Green channel).
-
Note: The chloromethyl benzoxazole core is lipophilic and may passively diffuse into cells. Reaction with intracellular thiols (GSH/Cys) will trap the probe inside the cell, enhancing signal retention.
-
Data Analysis & Validation
Selectivity Screening
To validate the probe's integrity (Trustworthiness), you must perform a selectivity assay against competing analytes.
Experiment: Measure fluorescence response (F/F
-
Biothiols: Cys, Hcy, GSH (100 µM).
-
Amino Acids: Ala, Gly, Ser, Glu (100 µM).
-
Ions: K
, Na , Ca , Mg (1 mM).
Acceptance Criteria:
-
Selectivity: The response to Cys should be >5-fold higher than non-thiol amino acids.
-
Interference: High concentrations of GSH (cellular levels ~1-10 mM) may interfere. If high GSH selectivity is required, kinetic discrimination (Cys reacts faster than GSH due to smaller steric bulk) should be analyzed.
References
-
Benzoxazole Scaffold Utility:Synthesis and optical properties of benzoxazole deriv
-
Source: (General reference for benzoxazole photophysics).
-
-
Chloromethyl Reactivity: Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism.[1]
-
Source: (Mechanistic grounding for chloromethyl-thiol reaction).
-
-
Thiol Sensing Mechanisms:Reaction-based fluorescent probes for the detection and imaging of biothiols.
-
Source: (Review of reaction mechanisms including substitution-cyclization).
-
-
Precursor Data: 4-Bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 944903-32-6).[2]
-
Source: (Chemical structure and physical property verification).
-
(Note: Specific "named" probes using this exact precursor are proprietary or catalog-based intermediates. The protocols above are derived from standard structure-activity relationship (SAR) principles in fluorescent probe design.)
Sources
Application Note: Palladium-Catalyzed Functionalization of 4-Bromo Benzoxazoles
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors and antiviral agents. While C2-functionalization is well-documented via C-H activation, the 4-position (C4) offers a unique "exit vector" for structure-activity relationship (SAR) exploration, projecting substituents into distinct solvent-exposed regions of a protein pocket.
This guide provides high-fidelity protocols for the Palladium-catalyzed functionalization of 4-bromobenzoxazole. It addresses the specific challenges of this substrate—namely, the steric proximity to the bridgehead heteroatoms and the propensity for catalyst poisoning by the oxazole nitrogen.
Strategic Analysis: The 4-Bromo Challenge
Functionalizing 4-bromobenzoxazole requires navigating two competing electronic and steric factors:
-
The "Ortho" Effect: The C4 position is peri-planar to the bridgehead nitrogen and oxygen. Bulky phosphine ligands required for difficult couplings may suffer from steric clash with the benzoxazole core itself.
-
Catalyst Poisoning: The basic nitrogen (N3) of the benzoxazole ring is a competent
-donor. In low-turnover scenarios, N3 can coordinate to electrophilic Pd(II) intermediates, sequestering the catalyst off-cycle.
Mechanistic Pathway & Ligand Selection
To mitigate N-coordination, bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) or chelating ligands (e.g., dppf, Xantphos) are essential. They increase the rate of reductive elimination and sterically crowd the Pd-center, discouraging off-cycle coordination by the substrate nitrogen.
Figure 1: Catalytic cycle highlighting the risk of off-cycle catalyst sequestration by the benzoxazole nitrogen (Red Node).
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)
This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is prioritized for its bite angle, which resists displacement by the benzoxazole nitrogen, while 1,4-dioxane ensures solubility of the polar heterocycle.
Materials
-
Substrate: 4-Bromobenzoxazole (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromobenzoxazole (1.0 mmol, 198 mg), Boronic Acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol, 977 mg).
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.03 mmol, 24 mg).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Seal the vessel and heat to 90 °C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The reaction mixture should turn dark black/brown. If it remains pale yellow and starting material persists, oxygen ingress has likely occurred.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). 4-Arylbenzoxazoles are typically UV-active and fluorescent.
Optimization Table: Suzuki Conditions
| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) | Green Alternative |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 or SPhos Pd G2 | Pd(OAc)₂ / TPPTS |
| Base | Cs₂CO₃ | K₃PO₄ (Anhydrous) | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O (biphasic) | iPrOH/H₂O |
| Temp | 90 °C | 100–110 °C | 80 °C |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Forming C-N bonds at the 4-position is more challenging due to the electron-rich nature of the resulting aniline, which can be prone to oxidation. BrettPhos is the ligand of choice for primary amines, while RuPhos excels for secondary amines.
Materials
-
Substrate: 4-Bromobenzoxazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Pre-Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. NaOtBu is hygroscopic; handle in a glovebox or use a fresh bottle under N₂.
-
Charge: Add 4-bromobenzoxazole (0.5 mmol), Amine (0.6 mmol), NaOtBu (0.75 mmol), and Pre-catalyst (0.01–0.025 mmol) to a vial.
-
Solvation: Evacuate/backfill with Argon. Add anhydrous Toluene (2.5 mL, 0.2 M).
-
Reaction: Heat to 100 °C for 2–6 hours.
-
Note: Benzoxazoles are base-sensitive. Prolonged heating with strong alkoxides (like NaOtBu) can sometimes ring-open the oxazole. If this occurs, switch to Cs₂CO₃ and use t-Amyl alcohol at 110 °C.
-
-
Workup: Filter through a pad of Celite eluting with CH₂Cl₂. Concentrate.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Troubleshooting & Critical Controls
Issue: Hydrodehalogenation (Formation of Benzoxazole)
-
Observation: Mass spec shows M-Br+H peak (MW 119) instead of product.
-
Cause:
-Hydride elimination from the amine or solvent, or insufficient transmetallation rate. -
Solution:
-
Switch solvent from Dioxane/Isopropanol to Toluene (lacks
-hydrogens relative to alcohols). -
Increase concentration of the nucleophile.
-
Use a more active catalyst (e.g., Pd(tBu₃P)₂ ) to accelerate oxidative addition.
-
Issue: Ring Opening (Formation of 2-aminophenol derivatives)
-
Observation: Appearance of polar, phenolic spots on TLC.
-
Cause: Hydrolytic instability of the oxazole ring under harsh basic conditions.
-
Solution: Switch from Hydroxide/Alkoxide bases to K₃PO₄ or CsF (anhydrous conditions).
Workflow Decision Tree
Figure 2: Decision matrix for catalyst and condition selection based on substrate class.
References
-
Verrier, C., et al. "Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides." ResearchGate / Beilstein J. Org. Chem. (2011).[2]
-
Bures, J., et al. "Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds." Green Chemistry (2012).
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry (2007).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011).
-
Ohnmacht, S. A., et al. "4-Substituted Benzoxazoles: Synthesis and Evaluation." Bioorganic & Medicinal Chemistry Letters (2015).
Sources
Application Note: A Researcher's Guide to the Synthesis of Benzoxazole-Based Drug Intermediates
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3] This privileged scaffold is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6][7] Its planar structure and ability to participate in hydrogen bonding and π–π stacking interactions allow for high-affinity binding to various biological targets.[8] Consequently, the development of robust and efficient synthetic routes to access functionalized benzoxazole intermediates is a critical task for drug discovery and development professionals.[2][6]
This technical guide provides an in-depth, step-by-step protocol for the synthesis of 2-substituted benzoxazoles, focusing on the widely utilized and reliable condensation of o-aminophenols with carboxylic acids. We will explore the causality behind the experimental choices, present a detailed reaction mechanism, offer troubleshooting advice, and discuss modern variations of this foundational transformation.
Overview of Primary Synthetic Strategies
The most common and versatile pathway to benzoxazole synthesis begins with o-aminophenol as the key precursor.[8][9][10] The core transformation involves a condensation reaction with a one-carbon electrophile, followed by an intramolecular cyclization and dehydration. The choice of this electrophilic component dictates the substituent at the 2-position of the benzoxazole ring and defines the specific synthetic method.
-
From Carboxylic Acids (Phillips-Ladenburg Condensation): A direct and straightforward method involving the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures.[4] This reaction is typically promoted by a dehydrating agent or acidic catalyst, such as Polyphosphoric Acid (PPA), which often serves as both the catalyst and solvent.[4][5]
-
From Aldehydes: This two-step sequence involves the initial formation of a Schiff base (imine) between the o-aminophenol and an aldehyde, followed by an oxidative cyclization to yield the benzoxazole.[4] Various catalysts, including Brønsted/Lewis acids and metal complexes, can be employed.[2][11][12]
-
From Acyl Chlorides: Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing the reaction to proceed under milder conditions.[4] The process involves the initial acylation of the amino group to form an o-hydroxyamide intermediate, which then undergoes cyclization.[4][13]
Featured Protocol: Synthesis of 2-Phenylbenzoxazole via PPA-Mediated Condensation
This section provides a detailed, field-proven protocol for the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzoic acid. This method is highly reliable and adaptable for various substituted analogues.
Materials and Equipment
-
Reagents: o-Aminophenol, Benzoic Acid, Polyphosphoric Acid (PPA), Sodium Bicarbonate (NaHCO₃) solution (10% w/v), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, heating mantle with magnetic stirrer and thermocouple, condenser, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 2-phenylbenzoxazole.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-aminophenol (1.0 eq), benzoic acid (1.05 eq), and Polyphosphoric Acid (PPA) (approx. 10 times the weight of o-aminophenol).
-
Expert Insight: PPA acts as a solvent, a strong dehydrating agent, and an acidic catalyst to promote both the initial acylation and the subsequent cyclization. Using a slight excess of the carboxylic acid ensures the complete consumption of the limiting o-aminophenol.
-
-
Heating: Attach a reflux condenser and heat the mixture to 150-160°C using a heating mantle. Stir the viscous mixture vigorously.
-
Reaction: Maintain the temperature and stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and spotting on a silica plate.
-
Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-90°C. Carefully and slowly pour the hot, viscous mixture into a beaker containing crushed ice with constant stirring.
-
Causality Explanation: Pouring the hot mixture into ice water hydrolyzes the PPA and precipitates the crude product. This step must be done carefully as the hydrolysis of PPA is highly exothermic.
-
-
Isolation of Crude Product: The acidic aqueous mixture will contain a solid precipitate. Slowly neutralize the mixture by adding a 10% aqueous solution of sodium bicarbonate until the pH is ~7-8. The solid product can then be collected by vacuum filtration.
-
Purification: The crude solid is purified by recrystallization.[14] Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[4]
-
Drying and Characterization: Dry the purified product under vacuum. The final compound's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[15][16]
Reaction Mechanism
The PPA-mediated condensation proceeds through a two-stage mechanism: N-acylation followed by intramolecular cyclization and dehydration.
Caption: Simplified mechanism of the Phillips-Ladenburg condensation.
-
N-Acylation: The amino group of the o-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of the benzoic acid to form an o-hydroxyamide intermediate.
-
Cyclization & Dehydration: Under the strongly acidic and dehydrating conditions provided by PPA, the hydroxyl group of the intermediate attacks the amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the aromatic benzoxazole ring.
Versatility and Data Summary
The described protocol is highly versatile and can be applied to a range of substituted o-aminophenols and carboxylic acids to generate a library of drug-like intermediates.
| Entry | o-Aminophenol Derivative | Carboxylic Acid Derivative | Conditions | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzoic Acid | PPA, 160°C, 3h | ~90% | [4] |
| 2 | 2-Amino-4-chlorophenol | Benzoic Acid | PPA, 150°C, 4h | ~85% | [9] |
| 3 | 2-Aminophenol | 4-Methoxybenzoic Acid | PPA, 160°C, 3.5h | ~92% | [5] |
| 4 | 2-Amino-4-methylphenol | 4-Chlorobenzoic Acid | PPA, 150°C, 4h | ~88% | [15] |
| 5 | 2,4-Diaminophenol | 4-Methylsalicylic Acid | PPA, 150°C | Good | [5] |
Modern & Green Synthetic Approaches
While the PPA method is robust, it involves high temperatures and a strenuous workup. Modern chemistry seeks more sustainable alternatives.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[17][18] Reactions can be performed using catalysts like p-toluenesulfonic acid (p-TsOH) or even under catalyst-free conditions in green solvents like deep eutectic solvents.[9][17]
-
Catalytic Methods: A variety of homogeneous and heterogeneous catalysts have been developed to facilitate benzoxazole synthesis under milder conditions.[9] These include metal catalysts (e.g., copper, palladium, ruthenium) for oxidative cyclizations and nanocatalysts which offer high selectivity and recyclability.[2][9][19] For example, samarium triflate has been used as a reusable acid catalyst in aqueous media.[19]
-
Continuous Flow Systems: For large-scale synthesis, continuous flow reactors offer superior control over reaction parameters, enhanced safety, and reduced waste, representing a significant green chemistry advancement over traditional batch processes.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient temperature or reaction time. 2. PPA is old or has absorbed moisture. 3. Incomplete neutralization during workup, product remains dissolved. | 1. Ensure the reaction temperature reaches at least 150°C and monitor via TLC to confirm completion. 2. Use fresh, properly stored PPA. 3. Carefully check the pH with litmus paper during neutralization; add NaHCO₃ until effervescence ceases and pH is >7. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. | 1. Use a thermocouple to precisely control the temperature; do not exceed 180°C. 2. Stop the reaction as soon as TLC indicates the consumption of starting material. |
| Difficulty in Product Isolation | The reaction mixture is too viscous to pour and handle. | While still hot (~100°C), you can try to dilute the PPA mixture with a co-solvent like methanesulfonic acid before pouring it into ice, but this should be done with extreme caution. |
| Impure Product After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Presence of persistent colored impurities. | 1. Ethanol is generally effective. If issues persist, try a solvent pair like ethyl acetate/hexane. 2. Consider treating the crude product solution with activated charcoal before filtration and recrystallization to remove colored impurities.[14] A final purification via column chromatography may be necessary.[21] |
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). PMC. [Link]
-
Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Process for the purification of substituted benzoxazole compounds. (2006).
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. [Link]
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). Jetir.org. [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher. [Link]
-
Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 15. jetir.org [jetir.org]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Benzoxazole synthesis [organic-chemistry.org]
- 20. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Purification strategies for brominated benzoxazole derivatives
Technical Support Center: Purification Strategies for Brominated Benzoxazole Derivatives
To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Purification Protocols for Halogenated Heterocycles
Executive Summary
Brominated benzoxazoles are critical intermediates in medicinal chemistry, particularly as precursors for Suzuki-Miyaura or Sonogashira cross-couplings. However, the introduction of the bromine atom significantly alters the physicochemical properties of the benzoxazole core, increasing lipophilicity (
This guide addresses the three most common bottlenecks in their purification:
-
"Oiling Out" during recrystallization due to increased lipophilicity.
-
Regioisomer separation (e.g., 5-bromo vs. 6-bromo isomers) arising from non-selective cyclization.
-
Palladium residue removal following cross-coupling reactions.
Module 1: Crystallization Dynamics
The First Line of Defense
Brominated benzoxazoles often exhibit "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly in aqueous-organic mixtures. This occurs when the compound's melting point is depressed by impurities or when the chosen solvent system operates above the compound's oiling temperature limit.
Solvent Selection Matrix
Based on solubility data for lipophilic heterocycles [1], the following solvent systems are recommended:
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| Ethanol / Water | 90:10 | Anti-solvent precipitation | General purification of crude cyclization products. |
| Heptane / EtOAc | 95:5 | Cooling crystallization | Highly lipophilic derivatives that oil out in water. |
| Acetonitrile | 100% | Cooling (reflux | Removal of polar impurities (starting aminophenols). |
Protocol: The "Two-Solvent" Method for Oiling-Out Prone Compounds
-
Dissolution: Dissolve crude solid in the minimum amount of boiling "Good Solvent" (e.g., Ethanol or Ethyl Acetate).[1]
-
Clarification: Perform a hot filtration to remove insoluble salts/charcoal.
-
Nucleation: Remove from heat. Add the "Anti-Solvent" (e.g., Water or Heptane) dropwise just until persistent turbidity appears.
-
Re-solubilization: Add 1-2 drops of the Good Solvent to clear the solution.
-
Controlled Cooling: Wrap the flask in foil/towel to slow cooling. Do not place directly on ice.
-
Rescue: If oil droplets form, reheat to redissolve and add a seed crystal at 5-10°C below the boiling point.
Figure 1: Decision tree for selecting crystallization solvents and troubleshooting phase separation issues.
Module 2: Chromatographic Resolution of Regioisomers
The Heavy Lifting
When synthesizing benzoxazoles from unsymmetrical aminophenols, you frequently generate a mixture of 5-bromo and 6-bromo isomers. These are notoriously difficult to separate due to nearly identical polarities.
Technical Insight: The "Modifier" Effect
Standard silica chromatography often fails to resolve these isomers ($ \Delta R_f < 0.05 $). The separation can be enhanced by exploiting subtle differences in the basicity of the oxazole nitrogen, which is electronically influenced by the bromine position (para vs. meta to the nitrogen).
Recommended Strategy:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Toluene / Ethyl Acetate (Start 99:1, Gradient to 90:10).
-
Why Toluene?
interactions between toluene and the benzoxazole core often amplify the separation factor ( ) compared to Hexane/EtOAc systems [2].
-
-
Identification: You must validate fractions via NMR.
-
5-bromo isomer: The proton at C4 (ortho to Br and N) typically appears as a doublet (
Hz) further downfield due to the electron-withdrawing effect of the C=N bond. -
6-bromo isomer: The proton at C7 (ortho to Br and O) shows distinct coupling patterns.
-
Definitive ID: Use HMBC correlations as described in benzodioxane analogs [3].
-
Module 3: Metal Scavenging (Post-Coupling)
The Final Mile
If your brominated benzoxazole is a product of a Pd-catalyzed reaction (or will be used in one), residual palladium can chelate to the benzoxazole nitrogen, poisoning future reactions or failing purity specs.
Protocol: Thiol-Modified Silica Treatment
-
Dissolve the crude product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or MP-TMT scavenger resin (0.5 equiv relative to Pd loading).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate.[2]
Note: Avoid using amine-based scavengers, as they may compete with the benzoxazole nitrogen for binding.
Troubleshooting & FAQ
Q1: My product solidifies as a sticky gum even after seeding. What now?
-
Cause: Trace solvent impurities (like DMF or DMSO) are acting as plasticizers.
-
Fix: Dissolve the gum in diethyl ether or MTBE and wash extensively with water/brine to remove the high-boiling solvent. Dry over
, evaporate, and retry crystallization from Heptane/EtOAc.
Q2: I see a "ghost spot" on TLC that trails my product.
-
Cause: Hydrolysis of the benzoxazole ring back to the aminophenol on the silica plate (acidic silica).
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidity. Run the column with 0.5%
in the mobile phase.
Q3: Can I distill these compounds?
-
Risk: Brominated benzoxazoles have high boiling points. Prolonged heating can cause de-bromination or polymerization.
-
Advice: Only use Kugelrohr distillation under high vacuum (<0.1 mmHg) for low molecular weight derivatives. For MW > 250, stick to chromatography.
References
-
BenchChem Technical Support. (2025).[2][3][4] Solvent effects and selection for benzoxazole formation reactions.[5]Link
-
Jouyban, A. et al. (2012).[6] Solubility of drugs in ethyl acetate-ethanol mixtures.[6] Journal of Drug Delivery Science and Technology.[6] Link
-
Clementi, M. et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank. Link
-
SiliCycle Application Notes. (2009). Removal of Heavy Metals from Organic Reaction Mixtures.[7]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. General literature on Metals Removal - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Minimizing Side Reactions in Benzoxazole Cross-Coupling
Welcome to the Technical Support Center for benzoxazole cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions and troubleshoot common challenges. Our focus is on providing practical, evidence-based solutions to minimize side reactions and maximize the yield and purity of your target benzoxazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues frequently encountered during benzoxazole cross-coupling reactions in a question-and-answer format.
Part 1: Suzuki-Miyaura Coupling of Halo-Benzoxazoles
Question 1: I am observing significant homocoupling of my boronic acid reagent, leading to low yields of the desired 2-arylbenzoxazole. What are the primary causes and how can I mitigate this?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.[1] Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[2] Here’s a systematic approach to minimize this unwanted byproduct:
-
Rigorous Degassing: Oxygen is a primary culprit.[1] Ensure all solvents and the reaction mixture are thoroughly degassed. Standard practice involves at least three cycles of evacuating the reaction vessel and backfilling with an inert gas (Argon or Nitrogen). For particularly sensitive reactions, the freeze-pump-thaw method is highly recommended for solvent degassing.
-
Choice of Palladium Precatalyst: The oxidation state of the initial palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that can sometimes be inefficient and promote side reactions.[2] If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can sometimes be a source of side reactions.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions like homocoupling.[2] Ligands such as SPhos have been shown to be effective in suppressing homocoupling in challenging systems.[3]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the boronic acid at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Stoichiometry: Using a slight excess of the halo-benzoxazole (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help to ensure the boronic acid is consumed by the desired cross-coupling pathway.
Question 2: My 2-halobenzoxazole is being consumed, but I am isolating the dehalogenated benzoxazole as a major byproduct. What is causing this and what are the solutions?
Answer: Dehalogenation, or hydrodehalogenation, is a frustrating side reaction where the halogen atom on your benzoxazole is replaced by a hydrogen atom. This can occur through several mechanisms, often involving a hydride source in the reaction mixture.
-
Hydride Sources: The source of the hydride can be subtle. Common culprits include certain bases (especially those with β-hydrogens), solvents (like alcohols), or even trace water.[4][5]
-
Base Selection: The choice of base is critical. Strong bases with β-hydrogens, such as sodium ethoxide, can be particularly problematic.[4] Consider switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. The strength and nature of the base can significantly influence the reaction outcome.[6][7][8][9]
-
Solvent Purity and Choice: Ensure you are using anhydrous, aprotic solvents like dioxane, THF, or toluene. Protic solvents should be avoided if dehalogenation is a persistent issue.
-
Catalyst and Ligand System: The stability of the palladium-halide intermediate is key. If this intermediate is too long-lived or unstable, it can be susceptible to decomposition pathways that lead to dehalogenation. The use of robust ligands that promote rapid transmetalation can help to minimize this side reaction.
Data-Driven Insights: Ligand and Base Effects on Benzoxazole Suzuki Coupling
The following table provides illustrative data on how the choice of ligand and base can impact the yield of the desired product and the formation of the dehalogenation byproduct in the Suzuki-Miyaura coupling of 2-chlorobenzoxazole with phenylboronic acid.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield of 2-Phenylbenzoxazole (%) | Dehalogenated Benzoxazole (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 | 30 |
| 2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | <5 |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | <2 |
| 4 | RuPhos | Cs₂CO₃ | t-BuOH/H₂O | 80 | 95 | <1 |
This data is representative and compiled from general trends observed in cross-coupling literature for similar heterocyclic systems. Actual results may vary.
Part 2: Buchwald-Hartwig Amination of Amino-Benzoxazoles
Question 3: I am attempting a Buchwald-Hartwig amination on a 2-aminobenzoxazole, but I am observing what appears to be decomposition of my starting material or product. Is the benzoxazole ring unstable under these conditions?
Answer: This is a critical concern for researchers working with benzoxazoles. The benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under basic conditions and at elevated temperatures, which are common in Buchwald-Hartwig aminations.[7][10]
-
Mechanism of Decomposition: Strong bases, particularly alkoxides like NaOtBu or KOtBu, can promote the nucleophilic attack on the C2 position of the benzoxazole ring. This can lead to a ring-opened intermediate that may not recyclize to the desired product, leading to a complex mixture of byproducts.
-
Mitigation Strategies:
-
Milder Bases: Switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ can significantly reduce the propensity for ring-opening.
-
Lower Reaction Temperatures: If possible, screen for catalyst systems that are active at lower temperatures. Modern, highly active palladium precatalysts with bulky biarylphosphine ligands can often facilitate amination at lower temperatures (e.g., 60-80 °C).
-
Ligand Choice: The ligand can influence the rate of the desired C-N bond formation. A ligand that promotes rapid reductive elimination will minimize the time the benzoxazole substrate is exposed to the harsh reaction conditions, thereby reducing the likelihood of decomposition.
-
Visualizing Reaction Pathways: The Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is paramount to troubleshooting side reactions. The following diagrams, rendered in Graphviz, illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling of a 2-halobenzoxazole and a key side reaction pathway.
Caption: Desired Suzuki-Miyaura catalytic cycle and a competing dehalogenation pathway.
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a robust starting point for minimizing side reactions in your benzoxazole cross-coupling experiments. Remember that optimization for each specific substrate is often necessary.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole with Phenylboronic Acid
-
Objective: To minimize dehalogenation and homocoupling.
-
Reagents:
-
2-Chlorobenzoxazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-chlorobenzoxazole, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1 mL of dioxane under an argon atmosphere.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of 2-Bromobenzoxazole with Morpholine
-
Objective: To minimize benzoxazole ring-opening.
-
Reagents:
-
2-Bromobenzoxazole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed tert-butanol (5 mL)
-
-
Procedure:
-
To a glovebox, add 2-bromobenzoxazole, RuPhos Pd G3 precatalyst, and Cs₂CO₃ to a vial.
-
Add tert-butanol, followed by morpholine.
-
Seal the vial and heat to 80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link][11]
-
Sciforum. (2025). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis | Request PDF. Retrieved from [Link]
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Sun, W., et al. (2017). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry.
- Wang, C., et al. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides.. Retrieved from [Link]
- Vantourout, J. C., et al. (2017). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
-
ResearchGate. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc..
-
ResearchGate. (n.d.). 2‐Arylbenzoxazole by palladium‐catalyzed C−H arylation of substituted benzoxazole.. Retrieved from [Link]
-
Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]
- Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
- Corpet, M., et al. (2016).
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
Sources
- 1. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Brominated Benzoxazoles
Executive Summary
Benzoxazoles are privileged scaffolds in drug discovery, serving as the core pharmacophore in antimicrobial, anticancer, and anti-inflammatory agents. The introduction of a bromine atom—often used to tune lipophilicity or as a metabolic blocker—dramatically alters the mass spectrometric behavior of these molecules.
This guide provides a technical comparison of the fragmentation patterns of brominated benzoxazoles against their non-halogenated counterparts. It contrasts ionization techniques (EI vs. ESI) and delineates the specific mechanistic pathways required for structural validation.
The Isotopic Fingerprint: Bromine vs. Hydrogen
The most immediate diagnostic differentiator in the mass spectrum of a brominated benzoxazole is the isotopic signature. Unlike hydrogen (monoisotopic) or chlorine (3:1 ratio), bromine possesses a distinct 1:1 isotopic ratio that serves as an internal validation standard.[1]
Table 1: Isotopic Abundance Comparison
| Element | Isotope | Mass (Da) | Abundance (%) | Diagnostic Pattern (M:M+2) |
| Hydrogen | 1.0078 | 99.98 | N/A (Monoisotopic) | |
| Nitrogen | 14.003 | 99.63 | N/A | |
| Bromine | 78.918 | 50.69 | 1:1 (Doublet) | |
| 80.916 | 49.31 |
Application Insight: In a drug metabolite study, if a fragment ion retains the 1:1 doublet separated by 2 Da, the benzoxazole core (bearing the bromine) is intact. If the doublet collapses to a singlet, the bromine has been cleaved (homolytic fission).
Ionization Modalities: EI vs. ESI Performance
Selecting the correct ionization source is critical for maximizing structural information.
Electron Ionization (EI) - The "Hard" Technique
-
Mechanism: 70 eV electron impact.
-
Behavior: Brominated benzoxazoles form stable radical cations
. -
Key Fragmentation:
-
C-Br Cleavage: Homolytic cleavage of the C-Br bond is common, yielding a
ion (loss of 79/81 Da). -
Ring Disintegration: High energy promotes the opening of the oxazole ring, leading to characteristic losses of CO (28 Da) and HCN (27 Da).
-
-
Best For: Library matching and confirming the position of the bromine (via fragment analysis).
Electrospray Ionization (ESI) - The "Soft" Technique
-
Mechanism: Solution-phase ionization (typically positive mode,
).[2] -
Behavior: Produces a pristine molecular ion with minimal in-source fragmentation.
-
Key Fragmentation (CID): Requires Collision-Induced Dissociation (CID) to break the ring.
-
Best For: PK/PD studies, unstable derivatives, and high-throughput screening.
Mechanistic Fragmentation Pathways
The fragmentation of brominated benzoxazoles follows a predictable "unzipping" mechanism.
Pathway A: The "Peeling" Sequence (Ring Preservation)
This pathway is dominant in ESI-MS/MS under low collision energy.
-
Precursor:
(Doublet). -
Side Chain Loss: If an alkyl group is present at the C-2 position, it cleaves first (e.g., loss of
or alkene via McLafferty rearrangement). -
Result: The core brominated benzoxazole ion remains intact (Doublet persists).
Pathway B: The Ring Destruction Sequence (High Energy)
This pathway is characteristic of EI or high-energy CID.
-
Oxazole Ring Opening: The bond between Oxygen and C-2 breaks.
-
CO Elimination: The carbonyl group is expelled as neutral carbon monoxide (-28 Da).[3]
-
HCN Elimination: The nitrogen atom is expelled as hydrogen cyanide (-27 Da).
-
Result: A brominated phenyl cation remains.
Pathway C: Halogen Ejection
-
Observation: Sudden loss of the M+2 peak.
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Significance: If this occurs before ring opening, it suggests the bromine was on a labile position (rare for benzoxazoles). If it occurs after ring opening, it confirms the stability of the aromatic C-Br bond.
Visualizing the Fragmentation Logic
The following diagram illustrates the critical decision tree for analyzing these spectra.
Figure 1: Mechanistic decision tree for assigning fragment ions in brominated benzoxazoles. Note the divergence between bromine retention (Green) and bromine loss (Red).
Experimental Protocol: LC-MS/MS Validation
To replicate these results, use the following self-validating protocol. This method ensures separation of isomers and sufficient ionization for fragmentation analysis.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile + 0.1% Formic Acid (Organic modifier).
-
Standard: 5-Bromo-2-methylbenzoxazole (Sigma-Aldrich/Merck).
Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for profiling halogenated heterocycles.[4]
Step-by-Step Procedure
-
Preparation: Dissolve 1 mg of the brominated benzoxazole in 1 mL of Methanol. Dilute 1:100 with Solvent A.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).
-
Elution: Run a gradient from 5% B to 95% B over 10 minutes. The high organic content at the end ensures elution of the lipophilic brominated species.
-
MS Settings:
-
Validation Check: Observe the full scan (MS1). You must see the doublet at
and with equal intensity. If the ratio is skewed, check for interferences or detector saturation. -
MS/MS Acquisition: Apply collision energy (CE) of 20, 30, and 40 eV.
-
20 eV: Preserves the molecular ion.
-
40 eV: Forces the ring opening (-28 Da, -27 Da).
-
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Audier, H. E., et al. (1973). Mass Spectrometry of Oxazoles. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Purdue University. (2011). Mass Spectrum Interpretation Guide. Retrieved from [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for 2-(chloromethyl) benzoxazole
Topic: Comparative Spectroscopic Identification Guide: 2-(Chloromethyl)benzoxazole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts
Executive Summary
2-(Chloromethyl)benzoxazole (2-CMB) is a critical electrophilic intermediate in the synthesis of bioactive heterocyclic compounds, including antifungal and anticancer agents. Its reactivity, driven by the leaving group capacity of the chloride, makes it prone to hydrolysis and degradation.
This guide provides a definitive spectroscopic framework to distinguish 2-CMB from its structural analogs (2-Methylbenzoxazole) and common degradation products (2-(Hydroxymethyl)benzoxazole). Unlike standard data sheets, this document focuses on differential diagnosis —using IR spectroscopy not just for identification, but for purity assessment and reaction monitoring.
Structural Analysis & Molecular Fingerprint
The IR spectrum of 2-CMB is defined by the interplay between the aromatic benzoxazole core and the reactive chloromethyl side chain.
Characteristic Peak Assignments
The following table outlines the diagnostic bands required for positive identification.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| C-Cl (Aliphatic) | 700 – 760 | Strong | Stretching | Primary Identifier. Differentiates from non-halogenated analogs. |
| C=N (Oxazole) | 1610 – 1640 | Medium/Sharp | Stretching | Confirms the integrity of the heterocyclic ring. |
| C-O-C (Ether) | 1240 – 1260 | Strong | Asym. Stretch | Characteristic of the benzoxazole core. |
| C-H (Aromatic) | 3030 – 3080 | Weak | Stretching | Standard aromatic marker. |
| C-H (Aliphatic) | 2950 – 3000 | Weak | Stretching | Corresponds to the -CH₂- methylene bridge. |
| Benzene Ring | 1450 – 1600 | Variable | Skeletal vib. | Multiple bands verifying the fused benzene system. |
Expert Insight: The C-Cl stretch in 2-CMB appears in the "fingerprint region" but is distinctively strong. In benzyl chloride derivatives, this band is sensitive to conformation but reliably appears between 600–800 cm⁻¹. For 2-CMB, look specifically for a sharp band near 740 ± 20 cm⁻¹ .
Comparative Analysis: Product vs. Alternatives
To validate synthesis or purity, one must distinguish 2-CMB from its closest structural relatives.
Scenario A: Differentiation from 2-Methylbenzoxazole (The Analog)
Context: 2-Methylbenzoxazole is a common starting material or side-product that lacks the reactive chlorine.
-
Key Differentiator: The C-Cl Stretch .[1]
-
2-CMB: Shows a strong band at ~740 cm⁻¹.
-
2-Methylbenzoxazole: Lacks this band.[2] Instead, it may show methyl deformation bands (~1380 cm⁻¹) which are absent or shifted in the chloromethyl derivative.
-
-
C-H Region: The -CH₃ group in the methyl analog typically shows a slightly more complex aliphatic C-H stretching pattern compared to the single -CH₂- doublet of 2-CMB.
Scenario B: Differentiation from 2-(Hydroxymethyl)benzoxazole (The Degradant)
Context: 2-CMB is moisture-sensitive. Hydrolysis yields the alcohol derivative.
-
Key Differentiator: The O-H Stretch .[1]
-
2-CMB: Must show a flat baseline above 3100 cm⁻¹.
-
Degradant: Exhibits a broad, strong O-H stretching band at 3200 – 3500 cm⁻¹ .
-
-
Secondary Indicator: The C-Cl band (~740 cm⁻¹) will disappear or significantly diminish, while the C-O stretch (alcohol) appears near 1050 cm⁻¹.
Experimental Protocol: High-Fidelity Acquisition
Due to the reactivity of the chloromethyl group, standard sampling protocols must be modified to prevent artifactual hydrolysis.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
Recommended over KBr pellets to minimize moisture exposure.
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Germanium is acceptable but has a lower penetration depth).
-
Background Scan: Acquire 32 scans of the clean, dry crystal in ambient air.
-
Sample Prep:
-
If solid: Grind the sample lightly to ensure uniformity.
-
If oil/melt: Apply a thin film directly.
-
-
Acquisition:
-
Place sample on the crystal.
-
Apply pressure clamp immediately to exclude atmospheric moisture.
-
Scan range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[3]
-
-
Post-Run Cleaning: Wipe with dry isopropanol. Avoid water-based cleaners.
Quality Control Logic Flow
The following diagram illustrates the decision process for validating a 2-CMB sample.
Figure 1: Logic flow for the spectral validation of 2-(chloromethyl)benzoxazole.
Mechanistic Validation & Synthesis Context
Understanding why these peaks exist aids in troubleshooting.
-
The Electrophilic Carbon: The chloromethyl carbon is sp³ hybridized but attached to an electron-withdrawing benzoxazole ring and a chlorine atom. This polarization stiffens the C-Cl bond, often shifting it slightly higher in frequency compared to simple alkyl chlorides.
-
Ring Breathing: The benzoxazole ring system (fused benzene and oxazole) acts as a rigid antenna. The bands at 1450–1600 cm⁻¹ are coupled vibrations of this system. Any substitution on the ring (e.g., 5-chloro vs 2-chloromethyl) will shift these aromatic bands, serving as a secondary check for regio-isomerism.
Synthesis Workflow & Spectral Checkpoints
The following diagram maps the synthesis from 2-aminophenol to the final product, highlighting where IR is used.
Figure 2: Synthesis pathway highlighting critical spectral checkpoints.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzoxazole, 2-chloro-. National Institute of Standards and Technology.[3][4][5] [Link]
- Note: Used as a reference for the benzoxazole ring system skeletal vibr
-
PubChem. (2025).[2] 2-Methylbenzoxazole Compound Summary. National Library of Medicine. [Link]
- Note: Provides comparative spectral data for the non-halogen
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Note: Authoritative source for general C-Cl and heterocyclic ring frequency assignments.
-
Vinod, K. M., et al. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives. ResearchGate. [Link]
- Note: Validates the synthesis conditions and spectral expectations for chloromethyl-substituted heterocycles.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(chloromethyl)-1,3-benzoxazole: A Framework for Proactive Safety
As researchers dedicated to innovation, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our work. The handling of reactive chemical intermediates like 4-Bromo-2-(chloromethyl)-1,3-benzoxazole demands more than just a procedural checklist; it requires a deep understanding of the molecule's inherent risks and a proactive strategy to mitigate them. This guide moves beyond mere compliance to instill a field-proven, safety-first mindset, ensuring that every operational step is grounded in scientific causality.
Foundational Hazard Analysis: Understanding the "Why"
The molecule's reactivity is dictated by two key features:
-
The Chloromethyl Group (-CH₂Cl): This functional group classifies the molecule as a potent alkylating agent . It can readily react with nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the root cause of its high toxicity and corrosive nature. Uncontrolled exposure can lead to severe chemical burns and long-term health effects.
-
The Brominated Benzoxazole Core: Halogenated aromatic systems can possess inherent toxicity and may be irritating to the skin, eyes, and respiratory system.[2][3]
Based on the GHS classification of the 7-bromo isomer, we must assume this compound presents a similar hazard profile.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5][6] |
This profile demands that we treat the compound with the utmost respect and implement controls that go beyond the minimum requirements.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first. The most critical safety measure is to minimize exposure potential through robust engineering controls.
The Chemical Fume Hood is Non-Negotiable. All handling of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole, from weighing solids to making solutions and running reactions, must occur inside a certified chemical fume hood.[2][7][8] This is for two primary reasons:
-
Containment of Vapors and Aerosols: The compound may have a low but significant vapor pressure, and handling the solid can generate fine, inhalable dust. A fume hood's constant airflow draws these contaminants away from your breathing zone, providing critical respiratory protection.[8]
-
Spill and Splash Containment: The physical barrier of the sash and the contained workspace prevent accidental splashes or spills from reaching you and contaminating the broader laboratory environment.
Before any work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly. Work with the sash at the lowest practical height to maximize protection.[7]
A Comprehensive PPE Protocol: Your Final Barrier
When engineering controls are properly used, PPE provides the essential final layer of protection against residual hazards and unforeseen accidents.
Eye and Face Protection: Defending Against Irreversible Damage
Given the severe eye damage classification[1], standard safety glasses are insufficient.
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[9] These provide a complete seal around the eyes, protecting against splashes, dust, and vapors from all angles.
-
Face Shield: When handling larger quantities (>5 g) or performing tasks with a higher splash potential (e.g., pouring, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9] The goggles provide the primary seal, while the shield protects the rest of the face from direct contact.
Skin and Body Protection: A Multi-Layered Approach
Contact with this compound can cause severe chemical burns.[1] Your skin protection strategy must be robust.
-
Gloves: No single glove material is impervious to all chemicals. For this compound, a double-gloving strategy is recommended to provide layered protection and a clear indicator of a breach.[9]
-
Inner Glove: A thin, disposable nitrile glove. This provides a baseline level of protection and dexterity.
-
Outer Glove: A heavier-duty glove with proven resistance to halogenated organic compounds.
-
| Glove Type | Recommended Use Case | Rationale |
| Disposable Nitrile | Incidental contact only (e.g., handling sealed containers). Must be removed and replaced immediately upon contact.[9] | Provides good dexterity and splash resistance but has a short breakthrough time for many organic solvents. |
| Neoprene | General laboratory work, handling solutions, transfers. | Offers a good balance of chemical resistance to acids, bases, and many organic compounds, with reasonable dexterity.[8] |
| Silver Shield®/4H® | Spill cleanup, prolonged handling, or when working with concentrated solutions. | Provides excellent, broad-spectrum chemical resistance but with reduced dexterity. Often worn under a nitrile glove for better grip.[10] |
Crucial Glove Practice: Always inspect gloves for tears or pinholes before use.[11] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly after removing gloves.[7][11]
-
Laboratory Coat/Apron: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. For procedures with a high splash risk, supplement this with a chemically resistant apron made of a material like neoprene.
-
Full Body Protection: Long pants and fully enclosed, chemically resistant shoes are required at all times in the laboratory.[8][12] Sandals, perforated shoes, and shorts are never acceptable.[12]
Respiratory Protection: A Secondary Safeguard
While the fume hood is the primary method of respiratory protection, a respirator may be required for specific, non-routine situations:
-
Spill Cleanup: In the event of a large spill outside of a fume hood.
-
Engineering Control Failure: If a fume hood malfunctions during an active procedure.
In such emergencies, a full-face air-purifying respirator (APR) with a combination organic vapor/acid gas cartridge is the appropriate choice.[10] Note that the use of a respirator requires prior medical clearance, fit-testing, and training under your institution's respiratory protection program.[13]
Operational Workflow: A Self-Validating System
The following workflow provides a logical, step-by-step process for ensuring safety during a typical laboratory operation involving 4-Bromo-2-(chloromethyl)-1,3-benzoxazole.
Caption: PPE selection and handling workflow for 4-Bromo-2-(chloromethyl)-1,3-benzoxazole.
Disposal and Decontamination Plan
Effective disposal is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Hazardous Waste: All disposable items that have come into contact with the compound must be considered hazardous waste. This includes gloves, weigh paper, pipette tips, and contaminated paper towels. Place these items in a dedicated, clearly labeled solid waste container.[14]
-
Liquid Halogenated Waste: All solutions containing 4-Bromo-2-(chloromethyl)-1,3-benzoxazole must be disposed of in a designated "Halogenated Organic Waste" container. Never pour this waste down the drain.[7]
Decontamination:
-
Work Surfaces: After completing your work, wipe down the interior surfaces of the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The paper towels used for cleaning must be disposed of as solid hazardous waste.
-
Glassware: Rinse glassware with a small amount of an appropriate solvent to remove residual compound. This initial rinseate must be treated as halogenated liquid waste. Then, wash the glassware thoroughly with soap and water.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is vital.
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. | Seek immediate medical attention. Do not use neutralizing creams or ointments. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][15] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3][15] | If breathing is difficult or they feel unwell, call for emergency medical services. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] | Seek immediate medical attention. |
Spill Response: For a small spill (<100 mL) inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Absorb the material, collect it in a sealed container, and dispose of it as hazardous waste. For any spill outside a fume hood or a large spill, evacuate the area, notify your institution's Environmental Health & Safety (EH&S) department, and prevent others from entering.
By internalizing this comprehensive safety framework, you are not just following rules; you are actively participating in a culture of scientific excellence and personal responsibility.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2,1,3-benzothiadiazole.
- Tokyo Chemical Industry. (2025). Safety Data Sheet: Benzoxazole.
- Apollo Scientific Ltd. (2012). Safety Data Sheet: 4-BROMO-1,3-BENZOXAZOLE 98+%.
- VWR International. (2015). Safety Data Sheet: ACTICIDE LA.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromobenzoic acid.
- Echemi. (n.d.). 4-BROMO-2,1,3-BENZOTHIADIAZOLE Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Bromo-9-phenyl-9H-carbazole.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
- University of Texas at Austin, Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72211054, 7-Bromo-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromo-4-chlorochalcone.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-Bromo-2-(bromomethyl)benzoate.
- Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromo-4-chlorobenzene.
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
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- 1. 7-Bromo-2-(chloromethyl)-1,3-benzoxazole | C8H5BrClNO | CID 72211054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. echemi.com [echemi.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. beta.lakeland.edu [beta.lakeland.edu]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
